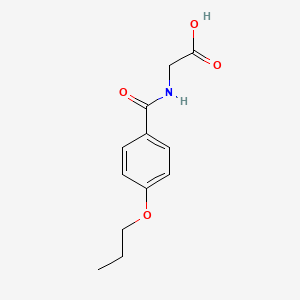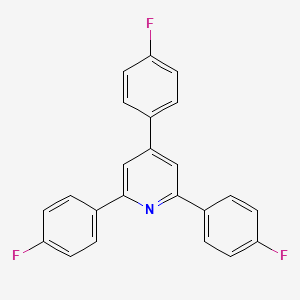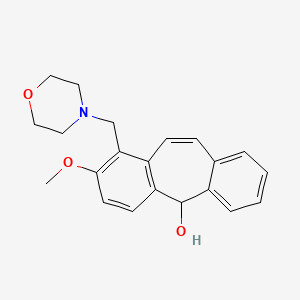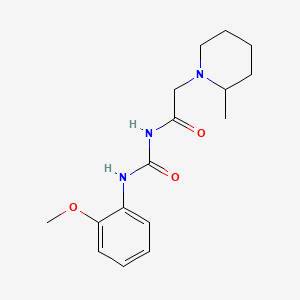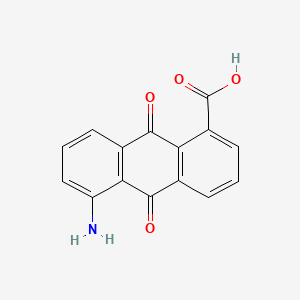
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups. This compound is notable for its unique structure, which includes an amine oxide moiety. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide typically involves the reaction of N-(phosphonomethyl)glycine with formaldehyde and hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium or a suitable organic solvent.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactant Feed: Continuous feeding of N-(phosphonomethyl)glycine, formaldehyde, and hydrogen peroxide.
Reaction Control: Monitoring temperature, pH, and reactant concentrations.
Purification: Post-reaction purification using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The amine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding amine under reductive conditions.
Substitution: The carboxymethyl and phosphonomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide exerts its effects involves:
Molecular Targets: Interaction with metal ions, proteins, and enzymes.
Pathways: Chelation of metal ions, inhibition of enzyme activity, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Carboxymethyl)glycine: Lacks the phosphonomethyl group.
N-(Phosphonomethyl)glycine: Lacks the carboxymethyl group.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine: Lacks the amine oxide moiety.
Uniqueness
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is unique due to the presence of both carboxymethyl and phosphonomethyl groups along with an amine oxide moiety. This combination imparts distinct chemical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
53792-67-9 |
|---|---|
Molekularformel |
C5H12NO6P |
Molekulargewicht |
213.13 g/mol |
IUPAC-Name |
N-ethyl-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H12NO6P/c1-2-6(9,3-5(7)8)4-13(10,11)12/h2-4H2,1H3,(H,7,8)(H2,10,11,12) |
InChI-Schlüssel |
BVCBMXDKKJNKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


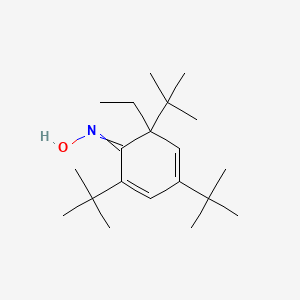
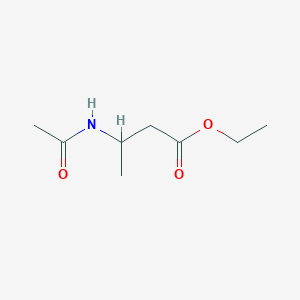
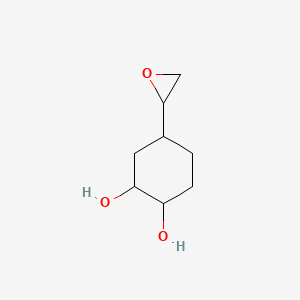
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
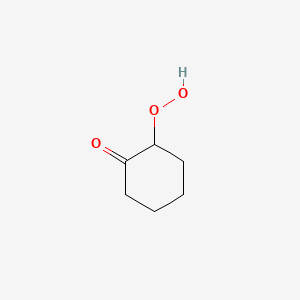
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
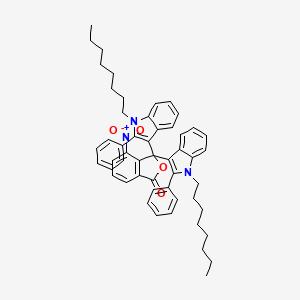
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
